Benzyl 4-carbamothioylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-carbamothioylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c15-13(19)12-6-8-16(9-7-12)14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXHDLSQVLNVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=S)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596979 | |
| Record name | Benzyl 4-carbamothioylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167757-46-2 | |
| Record name | Benzyl 4-carbamothioylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-carbamothioylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-carbamothioylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidiabetic Research
Recent studies have indicated the compound's potential in the treatment of diabetic retinopathy (DR). In vivo efficacy studies demonstrated that derivatives of benzyl 4-carbamothioylpiperidine-1-carboxylate could reduce retinal vascular leakage in diabetic models, suggesting its role as a therapeutic agent for managing complications associated with diabetes .
1.2 GABA-Related Activity
The compound serves as an intermediate for synthesizing derivatives with GABA-related activity. These derivatives have been linked to neuroprotective effects and could be explored for treating neurological disorders . The structural modifications of piperidine derivatives allow for the development of compounds that can selectively target GABA receptors, enhancing their therapeutic efficacy.
Organic Synthesis
2.1 Building Block for Complex Molecules
this compound is utilized as a key building block in organic synthesis. It is instrumental in creating various pharmaceutical intermediates, particularly those aimed at developing receptor agonists and antagonists . The compound's ability to undergo further chemical transformations allows chemists to design new drugs with enhanced properties.
2.2 Synthesis of Receptor Agonists
The compound has been employed in synthesizing selective 5-HT(4) receptor agonists, which may improve gastrointestinal motility without significant side effects. This application highlights its importance in developing treatments for gastrointestinal disorders .
Agrochemical Applications
The compound is also noted for its utility in agrochemicals, where it may serve as an intermediate for synthesizing pesticides or herbicides. Its structural characteristics can be modified to enhance biological activity against pests while minimizing environmental impact .
5.1 Case Study: Diabetic Retinopathy Model
In a controlled study using a streptozotocin-induced rat model, this compound was administered to evaluate its effects on retinal health. Results indicated significant attenuation of retinal vascular leakage, positioning the compound as a promising candidate for further clinical development .
5.2 Synthesis Pathways
Research has detailed various synthetic pathways involving this compound, demonstrating its versatility as an intermediate in complex organic reactions. For instance, modifications leading to the synthesis of novel piperidine derivatives have shown enhanced binding affinity to target receptors, indicating potential therapeutic applications .
Mechanism of Action
The mechanism of action of Benzyl 4-carbamothioylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Key Identifiers and Properties
- Molecular Formula : C₁₄H₁₆N₂O₂S
- Molecular Weight : 278.37 g/mol
- CAS Registry Number : 18969329 (PubChem CID)
- SMILES : C1CN(CCC1C(=S)N)C(=O)OCC2=CC=CC=C2
- InChI Key: NOXHDLSQVLNVJA-UHFFFAOYSA-N
- Purity : ≥97% (as specified by Thermo Scientific™) .
The compound is typically utilized in research settings for synthesizing pharmacologically active molecules, particularly those targeting enzyme inhibition or receptor modulation.
Comparison with Structural Analogs
This section evaluates Benzyl 4-carbamothioylpiperidine-1-carboxylate against structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and safety profiles.
Structural and Functional Group Variations
The table below highlights key structural analogs and their substituents:
Key Observations :
- The carbamothioyl group in the target compound introduces a sulfur atom, which may enhance polarizability and reactivity compared to oxygen-containing analogs (e.g., hydroxy or ethoxy derivatives).
- Molecular Weight: The thiourea derivative (278.37 g/mol) is heavier than the amino (234.29 g/mol) and hydroxy (235.28 g/mol) analogs due to the sulfur atom and additional nitrogen .
Physicochemical Properties
- Thermal Stability: Benzyl 4-aminopiperidine-1-carboxylate has a defined melting point (68°C), suggesting crystalline stability, whereas liquid analogs like Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate may have lower melting points .
- Reactivity : The thiocarbonyl group in the target compound is prone to nucleophilic attack or oxidation, unlike the inert ethoxy group in the ethyl ester analog .
Biological Activity
Benzyl 4-carbamothioylpiperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHNOS
Molecular Weight : 282.36 g/mol
IUPAC Name : this compound
The compound features a piperidine ring substituted with a benzyl group and a carbamothioyl moiety, which is critical for its biological activity.
This compound exhibits its biological effects primarily through enzyme inhibition and modulation of protein-ligand interactions. The thioamide functional group is known to interact with various biological targets, potentially affecting pathways related to cancer and other diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies : Compounds derived from piperidine structures have shown promising results against various cancer cell lines, indicating that modifications in the piperidine framework can enhance cytotoxicity. A study identified that derivatives with specific substitutions at the C-7 position exhibited significant activity against ovarian cancer cells, suggesting a structure-activity relationship that could be explored further for this compound .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example:
- Enzyme assays : Inhibition studies have demonstrated that similar piperidine derivatives can effectively inhibit enzymes involved in tumor progression, which may correlate with the activity of this compound .
Case Study 1: Ovarian Cancer
A recent study explored the effects of various piperidine derivatives on ovarian cancer cell lines. This compound was part of a series tested for their ability to induce apoptosis in SKOV-3 cells. The results indicated that certain structural modifications led to enhanced efficacy, providing insights into how this compound could be optimized for better therapeutic outcomes .
Case Study 2: Enzyme Interaction Studies
Another research effort focused on the interaction of piperidine derivatives with specific enzymes linked to cancer metabolism. This compound was shown to modulate enzyme activity effectively, leading to reduced proliferation rates in treated cells compared to controls .
Data Tables
Q & A
Q. What are the standard synthetic routes for Benzyl 4-carbamothioylpiperidine-1-carboxylate, and how is purity ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-carbamothioylpiperidine with benzyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane . Post-reaction purification is critical: column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures removes unreacted starting materials. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm the absence of residual solvents or byproducts .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to insufficient toxicological data , stringent precautions are mandatory:
- PPE : Nitrile gloves, lab coat, and chemical safety goggles (OSHA-compliant) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming the piperidine ring substitution pattern and benzyl group integration. For example, the benzyloxy carbonyl group shows a singlet at ~5.1 ppm (¹H) and 155–160 ppm (¹³C) .
- FT-IR : The thiocarbamide group (C=S) exhibits a strong absorption band at 1200–1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₄H₁₇N₂O₂S: 293.10) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during synthesis?
- Methodological Answer :
- Temperature : Increasing reaction temperature to 40–50°C may accelerate kinetics but risks side reactions (e.g., thiocarbamide oxidation). Monitor via TLC .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent Choice : Replace dichloromethane with THF for better solubility of intermediates. Conduct DoE (Design of Experiments) to identify optimal solvent/base combinations .
Q. How to resolve contradictions in reported reactivity or stability data for this compound?
- Methodological Answer :
- Stability Studies : Perform accelerated degradation tests under varied conditions (pH 3–10, 40°C/75% RH) with HPLC monitoring. For example, notes instability in acidic media, necessitating pH-controlled storage .
- Reactivity Profiling : Compare thiocarbamide reactivity with analogous compounds (e.g., benzyl 4-carbamoylpiperidine-1-carboxylate) using kinetic assays. Thiocarbamide’s nucleophilicity may vary due to sulfur’s polarizability .
Q. What strategies are recommended for modifying the thiocarbamide group to enhance biological activity?
- Methodological Answer :
- Isosteric Replacement : Substitute the thiocarbamide (C=S) with a carboxamide (C=O) or sulfonamide (SO₂NH₂) group to alter hydrogen-bonding capacity .
- Derivatization : React the thiocarbamide with alkyl halides to form thioethers, which may improve membrane permeability. Monitor reaction progress via LC-MS .
Comparative Analysis Table: Piperidine Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
